3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acid
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Description
Scientific Research Applications
Synthesis of Heterocycles
Research demonstrates the utility of derivatives of 3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acid in the synthesis of heterocyclic compounds. For instance, methyl 3-cyclopropyl-3-oxopropanoate reacts with various agents to form methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, and other cyclopropyl-containing heterocycles, highlighting its role in facilitating diverse cycloaddition and cyclization reactions (Pokhodylo, Matiichuk, & Obushak, 2010).
Enantiomer Differentiation
The compound has been used in enantiomer-differentiating hydrogenation processes. A study involving the hydrogenation of a racemic mixture of methyl 3-cyclopropyl-2-methyl-3-oxopropanoate over tartaric acid-modified Raney nickel demonstrated high enantiomer differentiation, showcasing its potential in stereoselective synthesis and dynamic kinetic resolution (Sugimura, Watanabe, Nakagawa, & Okuyama, 2006).
Catalytic Functionalizations
The application of this compound derivatives extends to catalytic 1,3-difunctionalization reactions. A notable method involves the oxidative ring-opening of cyclopropanes to synthesize 1,3-difluoroacetoxylated products, demonstrating the influence of electronegative substituents in dictating molecular conformation and showcasing a versatile approach to incorporating functional groups into molecular frameworks (Banik, Mennie, & Jacobsen, 2017).
properties
IUPAC Name |
3-cyclopropyl-2,2-difluoro-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O3/c7-6(8,5(10)11)4(9)3-1-2-3/h3H,1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCHWUBCFLGEGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C(=O)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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